Ack1 inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

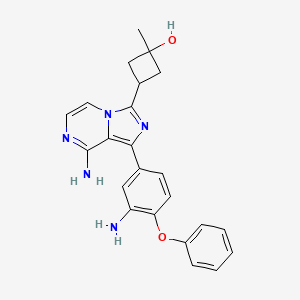

Molecular Formula |

C23H23N5O2 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

3-[8-amino-1-(3-amino-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol |

InChI |

InChI=1S/C23H23N5O2/c1-23(29)12-15(13-23)22-27-19(20-21(25)26-9-10-28(20)22)14-7-8-18(17(24)11-14)30-16-5-3-2-4-6-16/h2-11,15,29H,12-13,24H2,1H3,(H2,25,26) |

InChI Key |

AFOHUIOGDQPTIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OC5=CC=CC=C5)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Ack1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 30, 2025

Abstract

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers. Its role in promoting cell survival, proliferation, and resistance to therapy has made it an attractive target for drug development. This technical guide provides an in-depth exploration of the mechanism of action of Ack1 inhibitors. We will delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize these inhibitors, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to Ack1 Signaling

Ack1 is a multi-domain protein that integrates signals from various receptor tyrosine kinases (RTKs), including EGFR, HER2, PDGFR, and Insulin Receptor.[1][2] Upon activation by upstream RTKs, Ack1 undergoes autophosphorylation at Tyrosine 284 (Tyr284), a key indicator of its kinase activity.[3] Activated Ack1 then phosphorylates a range of downstream substrates, thereby modulating critical cellular processes.

Key downstream effectors of Ack1 include:

-

AKT: Ack1 phosphorylates AKT at a unique site, Tyrosine 176 (Tyr176), leading to its activation in a PI3K-independent manner. This promotes cell survival and proliferation.[4]

-

Androgen Receptor (AR): In prostate cancer, Ack1 phosphorylates the AR, promoting its activity even in low-androgen conditions, which contributes to castration-resistant prostate cancer (CRPC).[4]

-

WWOX: Ack1 can phosphorylate the tumor suppressor WWOX, leading to its polyubiquitination and subsequent degradation.

The aberrant activation of the Ack1 signaling pathway is implicated in the progression of numerous cancers, including those of the prostate, breast, lung, and pancreas, making it a compelling target for therapeutic intervention.

Mechanism of Action of Ack1 Inhibitors

The primary mechanism of action for the majority of current Ack1 inhibitors is the competitive inhibition of ATP binding to the kinase domain of Ack1. By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group from ATP to Ack1's substrates, thereby blocking its kinase activity and halting the downstream signaling cascade.

The x-ray co-crystal structure of the Ack1 kinase domain bound to the inhibitor (R)-9b reveals that the compound binds to the ATP binding site located underneath the phosphate-binding P-loop. This binding prevents the conformational changes required for catalysis and subsequent phosphorylation of substrates. The inhibition of Ack1's kinase activity leads to a reduction in the phosphorylation of its key downstream targets, such as AKT and AR, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells.

Quantitative Data for Ack1 Inhibitors

A number of small molecule inhibitors targeting Ack1 have been developed and characterized. The following table summarizes the quantitative data for some of the most well-studied Ack1 inhibitors.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Kd (nM) | Notes |

| AIM-100 | Furo[2,3-d]pyrimidine | 21 - 24 | - | - | Potent and selective Ack1 inhibitor. |

| (R)-9b | Pyrimidine-based | 56 | - | - | Potent in vitro and in vivo activity. |

| Dasatinib | Multi-kinase inhibitor | <5 | - | 6 | Also inhibits Src and Abl kinases. |

| Bosutinib | Multi-kinase inhibitor | 2.7 | - | - | Also a Src/Abl kinase inhibitor. |

| Vemurafenib | Multi-kinase inhibitor | 19 | - | - | Primarily a BRAF V600E inhibitor. |

| GNF-7 | Multi-kinase inhibitor | 25 | - | - | Also inhibits Bcr-Abl and GCK. |

Experimental Protocols

In Vitro Ack1 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide by Ack1.

Materials:

-

Active Ack1 enzyme

-

Kinase Assay Buffer

-

Substrate peptide (e.g., Poly (Glu4,Tyr1))

-

[γ-³³P]-ATP

-

Kinase Dilution Buffer

-

96-well plates

-

Scintillation counter

Procedure:

-

Thaw all reagents on ice.

-

Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and the Ack1 inhibitor at various concentrations.

-

Add diluted active Ack1 enzyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³³P]-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

ADP-Glo™ Kinase Assay (Luminescence-based)

This is a non-radioactive alternative that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Active Ack1 enzyme

-

Kinase Assay Buffer

-

Substrate

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a 96-well plate containing Kinase Assay Buffer, Ack1 enzyme, substrate, and the inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the ADP produced and thus to the kinase activity.

Western Blotting for Phospho-Ack1 (Tyr284) and Phospho-AKT (Tyr176)

This method is used to assess the inhibitory effect of a compound on Ack1 activity within a cellular context.

Materials:

-

Cell lines expressing Ack1

-

Ack1 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Ack1 (Tyr284), anti-total Ack1, anti-phospho-AKT (Tyr176), anti-total AKT, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the Ack1 inhibitor at various concentrations for a specified duration.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Ack1) diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities to determine the level of protein phosphorylation.

-

Visualizing Ack1 Signaling and Inhibition

Ack1 Signaling Pathway

Caption: Ack1 Signaling Pathway.

Mechanism of Ack1 Inhibition

Caption: Competitive Inhibition of Ack1.

Experimental Workflow for Inhibitor Characterization

Caption: Inhibitor Characterization Workflow.

Conclusion

Ack1 is a validated and promising target in oncology. The development of small molecule inhibitors that competitively block the ATP-binding site of Ack1 has shown significant anti-tumor effects in preclinical studies. This guide has provided a detailed overview of the mechanism of action of these inhibitors, supported by quantitative data, experimental protocols, and visual diagrams. A thorough understanding of the Ack1 signaling network and the methods used to interrogate it is crucial for the continued development of novel and effective Ack1-targeted therapies. As research progresses, the focus will likely expand to include the development of more selective inhibitors and the exploration of combination therapies to overcome resistance and improve patient outcomes.

References

- 1. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-Ack1 (Tyr284) Antibody (#3138) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Activated Cdc42-Associated Kinase 1 (Ack1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant target in cancer therapy.[1][2][3] Ack1 integrates signals from a multitude of receptor tyrosine kinases (RTKs), including EGFR, HER2, MERTK, and AXL, to drive downstream signaling pathways that promote cell survival, proliferation, and resistance to therapy.[1][4] Aberrant activation, amplification, or mutation of the TNK2 gene is frequently observed in a variety of human cancers, such as prostate, breast, lung, and pancreatic cancers, correlating with disease progression and poor prognosis. Consequently, the development of small molecule inhibitors targeting Ack1 kinase activity presents a promising therapeutic strategy.

This guide provides a comprehensive overview of Ack1 inhibitors, with a focus on their mechanism of action, key chemical scaffolds, and the experimental methodologies used for their characterization. While a compound designated "Ack1 inhibitor 2" is commercially available with a reported IC50 of 0.46 μM, detailed public scientific literature on its specific chemical structure and biological characterization is limited. Therefore, this guide will draw upon data from well-characterized Ack1 inhibitors to provide a thorough technical understanding of this class of targeted agents.

Mechanism of Action

Ack1 inhibitors are typically ATP-competitive small molecules that bind to the ATP-binding pocket within the kinase domain of Ack1. This binding action prevents the transfer of a phosphate group from ATP to tyrosine residues on Ack1 itself (autophosphorylation) and on its downstream substrates. By inhibiting the catalytic activity of Ack1, these compounds effectively block the downstream signaling cascades that are often hyperactivated in cancer cells, such as the PI3K/AKT and MAPK/ERK pathways. The ultimate cellular consequences of Ack1 inhibition include cell cycle arrest, induction of apoptosis, and sensitization to other cancer therapies.

Key Ack1 Inhibitors and Quantitative Data

A number of small molecule inhibitors of Ack1 have been identified and characterized. These range from multi-kinase inhibitors that also target Ack1 to compounds designed for greater selectivity. The following tables summarize the quantitative data for several key Ack1 inhibitors.

| Inhibitor Name | Chemical Class | In Vitro IC50 (Ack1) | In Vitro Ki (Ack1) | Cellular IC50 (Ack1 Autophosphorylation) | Additional Notes |

| AIM-100 | 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine | 21-22 nM | - | - | Selective over 30 other kinases, including AKT and PI3K family members. |

| (R)-9b | Bisanilinopyrimidine | 56 nM | - | < 2 µM | Also inhibits JAK family kinases. Currently in a Phase 1 clinical trial (PHAROS, NCT06705686). |

| Compound 2 | N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine | 20 nM | - | - | High metabolic degradation and rapid plasma clearance. |

| Dasatinib | Multi-kinase inhibitor | - | 6 nM | < 5 nM | Also a potent inhibitor of Src and Abl kinases. |

| Bosutinib | Multi-kinase inhibitor | 2.7 nM | - | - | Also a potent inhibitor of Src and Abl kinases. |

| GNF-7 | Multi-kinase inhibitor | 25 nM | - | - | Also inhibits Bcr-Abl and GCK. |

| KRCA-0008 | - | 4 nM | - | - | Dual ALK/Ack1 inhibitor. |

| Ack1 inhibitor 1 (10zi) | (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-one | 2.1 nM | - | Dose-dependent inhibition in cells | Selective over SRC kinase. |

| This compound | - | 0.46 µM (460 nM) | - | - | Also known as "Example 259"; limited public data available. |

Ack1 Signaling Pathways and Inhibition

Ack1 is a central node in a complex signaling network. It is activated by various RTKs and, in turn, phosphorylates a range of downstream effector proteins, leading to pro-survival signaling. The diagram below illustrates a simplified Ack1 signaling pathway and the point of intervention for Ack1 inhibitors.

Caption: Ack1 signaling pathway and point of inhibition.

Experimental Protocols

The characterization of Ack1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (Radiometric 33P-HotSpot™ Assay)

This assay directly measures the transfer of a radiolabeled phosphate from [γ-33P]-ATP to a specific peptide substrate by the Ack1 enzyme.

1. Materials:

- Recombinant human Ack1 enzyme

- Peptide substrate (e.g., poly(Glu, Tyr) 4:1 or a specific peptide like ATGRYYAMKIL)

- Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)

- [γ-33P]-ATP

- Test inhibitors dissolved in DMSO

- P81 phosphocellulose paper or filter plates

- Phosphoric acid wash buffer

- Scintillation counter

2. Protocol:

- Prepare a reaction mixture containing the kinase assay buffer, the desired concentration of the peptide substrate, and the recombinant Ack1 enzyme.

- Add the test inhibitor at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

- Initiate the kinase reaction by adding [γ-33P]-ATP. The final ATP concentration should be at or near the Km for Ack1 if known, or a standard concentration (e.g., 10 µM) is used.

- Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.

- Quantify the amount of 33P incorporated into the peptide substrate using a scintillation counter.

- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Ack1 Autophosphorylation Assay (ELISA)

This assay measures the ability of an inhibitor to block Ack1 autophosphorylation in a cellular context.

1. Materials:

- Cancer cell line with detectable Ack1 activity (e.g., LNCaP, NCI-H1703)

- Cell culture medium and supplements

- Test inhibitors dissolved in DMSO

- Cell lysis buffer with protease and phosphatase inhibitors

- ELISA plate pre-coated with an Ack1 capture antibody

- Detection antibody specific for phosphorylated Ack1 (e.g., anti-pY284)

- HRP-conjugated secondary antibody

- TMB substrate and stop solution

- Microplate reader

2. Protocol:

- Seed cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of the Ack1 inhibitor for a specified time (e.g., 2-4 hours).

- Lyse the cells directly in the wells using a suitable lysis buffer.

- Transfer the cell lysates to the ELISA plate pre-coated with the Ack1 capture antibody and incubate to allow binding.

- Wash the plate to remove unbound proteins.

- Add the anti-phospho-Ack1 detection antibody and incubate.

- Wash the plate and add the HRP-conjugated secondary antibody.

- After another incubation and wash step, add the TMB substrate and allow the color to develop.

- Stop the reaction with the stop solution and measure the absorbance at 450 nm.

- Normalize the phospho-Ack1 signal to the total protein concentration or to a housekeeping protein and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Ack1 inhibitors on cell proliferation and viability.

1. Materials:

- Cancer cell line of interest

- 96-well plates

- Test inhibitors

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization solution (e.g., DMSO or a detergent-based solution)

- Microplate reader

2. Protocol:

- Seed cells at a predetermined density in a 96-well plate and incubate overnight.

- Treat the cells with a range of concentrations of the Ack1 inhibitor. Include a vehicle control (DMSO).

- Incubate for a desired period (e.g., 48-72 hours).

- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Add the solubilization solution to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of ~570 nm.

- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow for Ack1 Inhibitor Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and preclinical development of novel Ack1 inhibitors.

Caption: A typical workflow for Ack1 inhibitor development.

Clinical Development of Ack1 Inhibitors

Despite promising preclinical data for several compounds, the clinical development of selective Ack1 inhibitors has been challenging. However, the field is advancing, and as of late 2025, a first-in-human Phase 1 clinical trial (NCT06705686, PHAROS) is planned to assess the safety and tolerability of the Ack1 inhibitor (R)-9b in patients with metastatic castration-resistant prostate cancer. This trial marks a significant step forward in validating Ack1 as a clinically relevant cancer target.

Conclusion

Ack1 is a compelling therapeutic target due to its central role in driving oncogenic signaling in numerous cancers. A variety of small molecule inhibitors have been developed that effectively block its kinase activity, leading to anti-tumor effects in preclinical models. While specific information on "this compound" is sparse, the broader class of Ack1 inhibitors demonstrates significant therapeutic potential. The ongoing clinical evaluation of (R)-9b will provide crucial insights into the safety and efficacy of targeting Ack1 in cancer patients, potentially heralding a new class of targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel and improved Ack1 inhibitors.

References

- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

The Discovery and Development of ACK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers. Its role in promoting cell survival, proliferation, and resistance to therapy has made it an attractive target for drug discovery. This technical guide provides an in-depth overview of the discovery and development of ACK1 inhibitors, detailing the various chemical scaffolds, their quantitative inhibitory data, and the experimental methodologies used for their characterization. Furthermore, it outlines the intricate ACK1 signaling pathway and provides a perspective on the clinical development of these promising therapeutic agents.

Introduction to ACK1 as a Therapeutic Target

ACK1 is a multi-domain protein that integrates signals from a variety of upstream receptor tyrosine kinases (RTKs) such as EGFR, HER2, PDGFR, and Insulin Receptor.[1] Upon activation, ACK1 phosphorylates a range of downstream substrates, including AKT, the Androgen Receptor (AR), and the tumor suppressor WWOX, thereby promoting oncogenic signaling cascades.[2][3] Aberrant ACK1 activity, through gene amplification, mutation, or overexpression, has been implicated in numerous malignancies, including prostate, breast, lung, and pancreatic cancers.[3][4] The critical role of ACK1 in driving cancer progression and therapeutic resistance underscores the significant potential of its inhibitors as novel anticancer agents.

Classes of ACK1 Inhibitors and Structure-Activity Relationships

The development of ACK1 inhibitors has led to the discovery of several distinct chemical classes, ranging from promiscuous multi-kinase inhibitors to highly selective small molecules.

Fragment-Based and Hybrid Inhibitors

A successful strategy in identifying potent and selective ACK1 inhibitors has been the use of fragment-based drug discovery. This approach involves screening small chemical fragments and then growing or linking them to create more potent molecules. A notable example is (R)-9b , a potent and selective ACK1 inhibitor developed through a fragment-based approach that led to the creation of hybrid structures.

Promiscuous and Multi-Kinase Inhibitors

Several existing multi-kinase inhibitors have been found to potently inhibit ACK1. These compounds, while not originally designed for ACK1, have provided valuable tools for studying its function.

-

Bosutinib , a Src/Abl kinase inhibitor, was found to inhibit ACK1 with high potency.

-

Dasatinib , another Src/Abl inhibitor, also demonstrates significant activity against ACK1.

-

Vemurafenib , primarily known as a BRAF V600E inhibitor, also inhibits ACK1 in the nanomolar range.

Imidazopyrazine-Based Inhibitors

Structure-based drug design has led to the development of imidazopyrazine-based ACK1 inhibitors. These compounds have shown good oral bioavailability and favorable pharmacokinetic properties in preclinical models.

Other Small Molecule Inhibitors

-

AIM-100 is a furo[2,3-d]pyrimidine derivative identified through high-throughput screening that shows specificity for ACK1.

-

A series of pyrazolopyrimidines has also been developed, with some compounds exhibiting potent in vitro and cellular inhibition of ACK1.

Quantitative Data on ACK1 Inhibitors

The following tables summarize the in vitro and in vivo inhibitory activities of key ACK1 inhibitors.

| Inhibitor | Type | Target(s) | IC50 (nM) | Ki (nM) | KD (nM) | Assay Type | Reference |

| (R)-9b | Fragment-based | ACK1 | 56 | - | - | 33P HotSpot | |

| (S)-9b | Fragment-based | ACK1 | 82 | - | - | 33P HotSpot | |

| Bosutinib | Multi-kinase | Src/Abl, ACK1 | 2.7 | - | - | - | |

| Dasatinib | Multi-kinase | Src/Abl, ACK1 | - | - | 6 | - | |

| Vemurafenib | Multi-kinase | BRAF, ACK1 | 19 | - | - | In vitro kinase assay | |

| AIM-100 | Furo[2,3-d]pyrimidine | ACK1 | 21 | - | - | In vitro kinase assay | |

| Compound 2a | Pyrazolopyrimidine | ACK1 | 2 (in vitro), 20 (cellular) | - | - | In vitro kinase assay, Autophosphorylation | |

| Compound 4 | Imidazopyrazine | ACK1 | 110 (AlphaScreen), 35 (ELISA) | - | - | AlphaScreen, ELISA | |

| Compound 1c | Furo[2,3-d]pyrimidine | ACK1 | 5 (cell growth) | 0.3 | - | Cell growth |

Table 1: In Vitro Inhibitory Activity of Selected ACK1 Inhibitors.

| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |

| (R)-9b | Human cancer cell lines | < 2 | Cell growth | |

| (S)-9b | Human cancer cell lines | < 2 | Cell growth |

Table 2: Cellular Inhibitory Activity of Selected ACK1 Inhibitors.

Experimental Protocols

The characterization of ACK1 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

ELISA-Based Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by ACK1.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated peptide substrate (e.g., a peptide derived from an ACK1 substrate like AKT)

-

Recombinant human ACK1 enzyme

-

ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Substrate Coating: Add 100 µL of biotinylated peptide substrate solution (e.g., 1 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.

-

Washing: Discard the substrate solution and wash the wells three times with 200 µL of wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Repeat the wash step.

-

Inhibitor and Enzyme Addition: Add 50 µL of the test compound at various concentrations (typically in DMSO, with a final DMSO concentration of ≤1%) to the wells. Add 50 µL of ACK1 enzyme solution (e.g., 10 ng/well in kinase reaction buffer) to all wells except the negative control.

-

Initiation of Kinase Reaction: Add 50 µL of ATP solution (e.g., 10 µM in kinase reaction buffer) to all wells to start the reaction. Incubate for 30-60 minutes at 30°C.

-

Washing: Stop the reaction by discarding the solution and washing the wells three times with wash buffer.

-

Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the DMSO control.

33P Radiometric Kinase Assay (HotSpot Assay)

This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate by ACK1.

Materials:

-

Recombinant human ACK1 enzyme

-

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-33P]ATP

-

Kinase reaction buffer

-

Phosphocellulose filter paper or plates

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing kinase reaction buffer, ACK1 enzyme, substrate, and the test inhibitor at various concentrations.

-

Initiation of Reaction: Add [γ-33P]ATP to the reaction mixture to a final concentration typically at or below the Km for ATP for ACK1. The total reaction volume is usually 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture (e.g., 10 µL) onto phosphocellulose filter paper.

-

Washing: Wash the filter paper extensively with wash buffer (e.g., 4-5 times for 5 minutes each) to remove unincorporated [γ-33P]ATP.

-

Drying: Air dry the filter paper.

-

Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

AlphaScreen Kinase Assay

This is a bead-based, non-radioactive, homogeneous assay that measures kinase activity through the proximity of donor and acceptor beads.

Materials:

-

Recombinant human ACK1 enzyme

-

Biotinylated substrate peptide

-

Streptavidin-coated Donor beads

-

Anti-phosphotyrosine antibody-conjugated Acceptor beads

-

ATP

-

Kinase reaction buffer

-

Assay plates (e.g., 384-well ProxiPlate)

-

AlphaScreen-compatible plate reader

Procedure:

-

Reaction Setup: In an assay plate, add the test inhibitor, ACK1 enzyme, and biotinylated substrate peptide in kinase reaction buffer.

-

Initiation of Kinase Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a mixture of Streptavidin-coated Donor beads and anti-phosphotyrosine antibody-conjugated Acceptor beads in a detection buffer containing EDTA to stop the kinase reaction.

-

Incubation: Incubate the plate in the dark at room temperature for at least 1 hour to allow for bead-antibody-substrate binding.

-

Measurement: Read the plate on an AlphaScreen-compatible reader. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in light emission at 520-620 nm. The signal intensity is proportional to the amount of phosphorylated substrate.

ACK1 Signaling Pathway

The ACK1 signaling pathway is a complex network of interactions that plays a pivotal role in cancer cell signaling. The following diagram illustrates the key components of this pathway.

Caption: ACK1 Signaling Pathway.

Experimental Workflow for ACK1 Inhibitor Screening

The discovery of novel ACK1 inhibitors typically follows a structured workflow, from initial screening to lead optimization.

Caption: ACK1 Inhibitor Screening Workflow.

Logical Relationships of ACK1 Inhibitor Classes

The different classes of ACK1 inhibitors can be categorized based on their origin and specificity.

Caption: Logical Relationships of ACK1 Inhibitor Classes.

Clinical Development of ACK1 Inhibitors

While many ACK1 inhibitors have shown promise in preclinical studies, their transition to clinical trials has been limited. To date, the most prominent example of a selective ACK1 inhibitor entering clinical development is (R)-9bMS .

A Phase 1 clinical trial (NCT06705686), known as the PHAROS trial, is planned to evaluate the safety, tolerability, and recommended Phase 2 dose of (R)-9bMS in patients with metastatic castration-resistant prostate cancer (mCRPC). This trial marks a significant step forward in the clinical validation of ACK1 as a therapeutic target. The study is designed as a single-center, open-label trial and will also assess the pharmacokinetics and anti-tumor activity of (R)-9bMS. Preclinical data suggests that (R)-9bMS not only suppresses AR and its splice variants but also activates an anti-tumor immune response, providing a strong rationale for its clinical investigation.

Conclusion

The discovery and development of ACK1 inhibitors represent a promising avenue for the treatment of various cancers. The diverse chemical scaffolds identified, coupled with a growing understanding of the ACK1 signaling pathway, provide a solid foundation for the development of next-generation therapeutics. The progression of (R)-9bMS into clinical trials is a critical milestone that will provide invaluable insights into the therapeutic potential of targeting ACK1 in cancer patients. Continued research focusing on improving selectivity, optimizing pharmacokinetic properties, and identifying predictive biomarkers will be essential for the successful clinical translation of ACK1 inhibitors.

References

- 1. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Ack1 Signaling Pathway: A Technical Guide for Cancer Research and Drug Development

November 2025

Abstract

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical node in oncogenic signaling.[1][2] Located on chromosome 3q29, the TNK2 gene is frequently amplified, mutated, or overexpressed in a multitude of human cancers, including prostate, breast, pancreatic, and lung cancer.[3][4][5] Aberrant Ack1 activation drives tumor progression, metastasis, and therapy resistance through its intricate network of upstream regulators and downstream effectors. This technical guide provides an in-depth overview of the Ack1 signaling pathway in cancer, tailored for researchers, scientists, and drug development professionals. It details the core mechanisms of Ack1 signaling, presents quantitative data on its prevalence and activity in various malignancies, and offers comprehensive protocols for key experimental assays. Furthermore, this guide includes detailed visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of Ack1's role in cancer biology.

The Core of Ack1 Signaling

Ack1 is a multi-domain protein that integrates signals from various cell surface receptors to intracellular pathways, promoting cell survival, proliferation, and invasion. Its activation is a tightly regulated process that is often hijacked in cancer.

Mechanisms of Ack1 Activation in Cancer

Deregulated Ack1 activation in cancer occurs through several mechanisms:

-

Gene Amplification and Overexpression : The TNK2 gene is frequently amplified in cancers such as lung, ovarian, and prostate cancer, leading to elevated Ack1 protein levels and constitutive kinase activity. Increased mRNA expression is also observed in many tumor types.

-

Somatic Mutations : Activating mutations in the TNK2 gene have been identified in various cancers. These mutations can disrupt the autoinhibitory mechanisms that keep Ack1 in an inactive state, leading to its persistent activation.

-

Upstream Activation by Receptor Tyrosine Kinases (RTKs) : Ack1 is a key downstream effector of numerous RTKs, including EGFR, HER2, PDGFR, and the insulin receptor. Upon ligand binding and activation of these receptors, Ack1 is recruited to the plasma membrane and subsequently activated.

Upstream Regulators

The primary upstream activators of Ack1 are activated receptor tyrosine kinases (RTKs). Growth factors such as epidermal growth factor (EGF), heregulin, and platelet-derived growth factor (PDGF) stimulate their respective RTKs, leading to the recruitment and phosphorylation of Ack1.

Key Downstream Effectors and Their Roles in Cancer

Once activated, Ack1 phosphorylates a unique set of downstream substrates, thereby modulating their activity and contributing to the malignant phenotype.

-

AKT/PKB : Ack1 directly phosphorylates AKT at a novel, evolutionarily conserved site, Tyrosine 176 (Tyr176). This phosphorylation promotes AKT's recruitment to the plasma membrane and its subsequent activation in a PI3K-independent manner. Activated AKT is a central kinase in cell survival and proliferation pathways.

-

Androgen Receptor (AR) : In prostate cancer, Ack1 phosphorylates the androgen receptor at Tyr267 and Tyr363, leading to its activation in a ligand-independent manner. This is a crucial mechanism for the development of castration-resistant prostate cancer.

-

WWOX Tumor Suppressor : Ack1 phosphorylates the tumor suppressor WWOX at Tyr287, targeting it for polyubiquitination and subsequent proteasomal degradation. The downregulation of this pro-apoptotic protein contributes to tumor cell survival.

Quantitative Data on Ack1 in Cancer

The aberrant expression and activity of Ack1 are hallmarks of numerous cancers. The following tables summarize key quantitative data from the literature.

Table 1: Frequency of Ack1 Gene Amplification in Various Cancers

| Cancer Type | Frequency of Gene Amplification | Reference(s) |

| Lung Cancer | 14% - 30% | |

| Ovarian Cancer | 9% - 17% | |

| Urothelial Carcinoma | 20% | |

| Esophageal Carcinoma | 20% | |

| Prostate Cancer | High in hormone-refractory tumors | |

| Gastric Cancer | Significant increase in DNA copy number | |

| Cervical Cancer | ~25% | |

| Head and Neck Squamous Cell Carcinoma | Frequent | |

| Breast Cancer | Frequent |

Table 2: IC50 Values of Selected Ack1 Inhibitors

| Inhibitor | IC50 (in vitro) | Target Cancer Types (Preclinical) | Reference(s) |

| AIM-100 | 21 nM | Prostate, Breast, Lung, Pancreatic | |

| (R)-9b | 13 nM - 56 nM | Prostate, Breast, Lung | |

| Dasatinib | 1 nM | Lung | |

| Vemurafenib (PLX-4032) | 19 nM | Not specified for Ack1 | |

| Bosutinib | 2.7 nM | Non-small-cell lung cancer | |

| Compound 2a (Amgen) | 2 nM | Not specified | |

| Compound 4 (OSI/Astellas) | 110 nM (AlphaScreen), 35 nM (cellular) | Non-small-cell lung cancer | |

| Ack1 inhibitor 1 | 2.1 nM | Non-small-cell lung cancer |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in the Ack1 signaling pathway and the workflows of key experiments is crucial for a comprehensive understanding.

Ack1 Signaling Pathway in Cancer

Caption: The Ack1 signaling cascade in cancer.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation of Ack1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Ack1 signaling pathway.

In Vitro Ack1 Kinase Assay

This protocol is adapted from general kinase assay principles and information on Ack1-specific assays.

Objective: To measure the kinase activity of Ack1 and to assess the inhibitory potential of compounds.

Materials:

-

Recombinant active Ack1 protein

-

Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

-

ATP solution (10 mM stock)

-

Substrate: Poly(Glu, Tyr) 4:1 peptide or a specific peptide substrate for Ack1 (e.g., derived from AKT).

-

[γ-³³P]ATP (for radiometric assay)

-

Phosphocellulose P81 paper (for radiometric assay)

-

96-well plates

-

Scintillation counter (for radiometric assay)

-

ADP-Glo™ Kinase Assay kit (Promega) for a luminescence-based alternative.

Procedure (Radiometric Assay):

-

Prepare the kinase reaction mixture in a 96-well plate on ice. For each reaction, combine:

-

Kinase Assay Buffer

-

Recombinant Ack1 (concentration to be optimized, e.g., 10-50 ng)

-

Substrate (e.g., 0.2 mg/ml Poly(Glu, Tyr))

-

Inhibitor or vehicle (DMSO)

-

-

Initiate the reaction by adding ATP solution containing [γ-³³P]ATP to a final concentration of 100 µM.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate kinase activity based on the amount of ³³P incorporated into the substrate.

Immunoprecipitation and Western Blotting

Objective: To isolate Ack1 from cell lysates and detect its phosphorylation status or its interaction with other proteins.

Materials:

-

Cancer cell lines

-

Lysis Buffer (RIPA buffer is a good starting point): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Supplement with protease and phosphatase inhibitors immediately before use.

-

Anti-Ack1 antibody (for immunoprecipitation)

-

Anti-phospho-Ack1 (Tyr284) antibody (for Western blotting)

-

Antibodies against interacting proteins of interest

-

Protein A/G magnetic beads

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the cleared lysate.

-

Incubate 500-1000 µg of lysate with 2-5 µg of anti-Ack1 antibody for 2 hours to overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Western Blotting:

-

Elute the protein from the beads by boiling in 2X Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Ack1 (Tyr284) at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of Ack1 inhibitors on the proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Ack1 inhibitor of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Ack1 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Directions

The Ack1 signaling pathway represents a pivotal axis in the progression of numerous cancers, making it an attractive target for therapeutic intervention. Its role in driving therapy resistance further underscores its clinical significance. The development of potent and specific Ack1 inhibitors, such as (R)-9b, holds promise for a new generation of targeted cancer therapies. Future research should focus on elucidating the full spectrum of Ack1's downstream effectors, understanding the mechanisms of resistance to Ack1 inhibition, and identifying predictive biomarkers to guide the clinical application of Ack1-targeted therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding of Ack1 biology and translate these findings into effective treatments for cancer patients.

References

- 1. Phospho-Ack1 (Tyr284) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. file.yizimg.com [file.yizimg.com]

- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Activated Cdc42-Associated Kinase 1 (Ack1) in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical driver of prostate cancer progression, particularly in the transition to the aggressive and lethal castration-resistant prostate cancer (CRPC) stage.[1] Dysregulation of Ack1 signaling, through mechanisms such as gene amplification and activation by upstream receptor tyrosine kinases, leads to the aberrant activation of key oncogenic pathways, most notably the Androgen Receptor (AR) and AKT signaling cascades.[2][3] Ack1 directly phosphorylates AR at tyrosine residues, promoting its ligand-independent activation and thereby circumventing androgen deprivation therapies. Furthermore, Ack1's influence extends to epigenetic regulation, where it modulates histone phosphorylation to drive AR gene expression. The kinase also plays a crucial role in promoting cell survival, proliferation, and resistance to radiation therapy. Consequently, Ack1 has become a promising therapeutic target, with selective inhibitors demonstrating significant anti-tumor activity in preclinical models of prostate cancer. This technical guide provides a comprehensive overview of the role of Ack1 in prostate cancer, detailing its signaling pathways, downstream effects, and the methodologies used to investigate its function.

Ack1 Signaling Pathways in Prostate Cancer

Ack1 acts as a central node, integrating signals from various upstream receptor tyrosine kinases (RTKs) and relaying them to downstream effectors that drive prostate cancer progression.

Upstream Activation of Ack1

Ack1 is activated by a range of growth factor receptors, including HER2, EGFR, and PDGFR. Upon ligand binding, these RTKs autophosphorylate, creating docking sites for the SH2 domain of Ack1. This interaction recruits Ack1 to the plasma membrane, leading to its autophosphorylation at Tyrosine 284 (pTyr284), a key marker of its activation. In addition to RTK-mediated activation, Ack1 can also be constitutively activated through gene amplification or somatic mutations, which are frequently observed in advanced prostate cancer.

Downstream Signaling Cascades

Once activated, Ack1 initiates several downstream signaling pathways that are critical for prostate cancer cell survival and proliferation.

A pivotal role of Ack1 in prostate cancer is its direct regulation of the Androgen Receptor (AR). Ack1 interacts with and phosphorylates AR at two key tyrosine residues, Tyr-267 and Tyr-363, located within its transactivation domain. This phosphorylation is crucial for the androgen-independent activation of AR, allowing prostate cancer cells to survive and proliferate even in the low-androgen environment created by androgen deprivation therapy. This mechanism is a key driver of the transition to CRPC.

The Ack1-mediated phosphorylation of AR at Tyr-267 (pTyr267-AR) leads to the recruitment of AR to the enhancers of its target genes, such as Prostate-Specific Antigen (PSA), in the absence of androgens. This results in the continued transcription of genes that promote cell growth and survival.

Ack1 also influences AR signaling through epigenetic mechanisms. It has been shown to phosphorylate histone H4 at Tyrosine 88 (pY88-H4) upstream of the AR transcription start site. This epigenetic mark is "read" by the WDR5/MLL2 complex, which then deposits transcriptionally activating H3K4-trimethyl marks, leading to increased AR gene expression. This creates a feed-forward loop where Ack1 not only activates existing AR but also promotes the synthesis of more AR, further driving castration resistance.

Ack1 can also promote cell survival by activating the PI3K/AKT pathway. It directly phosphorylates AKT at Tyrosine 176, leading to its activation. Activated AKT then translocates to the nucleus, where it suppresses the expression of pro-apoptotic genes, thereby promoting cell survival and proliferation.

Recent studies have implicated Ack1 in the regulation of the DNA damage response, contributing to therapy resistance. The Ack1/pTyr267-AR complex is recruited to the enhancer of the Ataxia-Telangiectasia Mutated (ATM) gene, a key kinase in the DNA damage response pathway, leading to its upregulation. Increased ATM levels can enhance DNA repair mechanisms, making cancer cells more resistant to radiotherapy.

Quantitative Data on Ack1 in Prostate Cancer

The following tables summarize key quantitative data from preclinical studies investigating the role of Ack1 in prostate cancer.

| Cell Line | Inhibitor | IC50 | Reference |

| LNCaP | AIM-100 | 7 µM | |

| LNCaP | (R)-9b | 1.8 µM | |

| LAPC4 | AIM-100 | Comparable to (R)-9b and (S)-9b | |

| LAPC4 | (R)-9b | Comparable to AIM-100 and (S)-9b | |

| VCaP | (R)-9bMS | 450 nM | |

| C4-2B | (R)-9bMS | 400 nM | |

| RWPE (normal prostate) | (R)-9bMS | ~10 µM |

| Prostate Cancer Stage | pTyr284-Ack1 Staining Intensity (Mean) | Reference |

| Normal | Low | |

| Benign Prostatic Hyperplasia (BPH) | Low | |

| Prostatic Intraepithelial Neoplasia (PIN) | Moderate | |

| Gleason Grade 6-7 | Moderate to High | |

| Gleason Grade 8-10 & Metastases | High | |

| Castration-Resistant Prostate Cancer (CRPC) | High |

| Treatment Group | Average Tumor Volume (mm³) at Day 28 | Reference |

| C4-2B Xenograft - Vehicle | ~1200 | |

| C4-2B Xenograft - (R)-9bMS | ~200 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Ack1 in prostate cancer.

Cell Culture and Generation of Stable Cell Lines

3.1.1. Cell Lines:

-

LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

-

LAPC4: Androgen-sensitive human prostate adenocarcinoma cells.

-

C4-2B: Castration-resistant human prostate cancer cells derived from LNCaP.

-

VCaP: Androgen-sensitive human prostate carcinoma cells that overexpress AR.

3.1.2. Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For androgen-deprivation studies, cells are cultured in phenol red-free RPMI-1640 with 10% charcoal-stripped FBS.

3.1.3. Generation of Stable Cell Lines (Lentiviral Transduction):

-

Vector Preparation: Clone the cDNA for wild-type Ack1, constitutively active Ack1 (caAck1), or kinase-dead Ack1 (kdAck1) into a lentiviral expression vector (e.g., pLKO.1).

-

Virus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection and filter through a 0.45 µm filter.

-

Transduction: Transduce target prostate cancer cells (e.g., LNCaP) with the viral supernatant in the presence of polybrene (8 µg/mL).

-

Selection: 48 hours post-transduction, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

Co-Immunoprecipitation (Co-IP) of Ack1 and AR

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and incubate the supernatant with an antibody against Ack1 or AR overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

-

Elution: Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting with antibodies against Ack1 and AR.

In Vitro Kinase Assay

-

Protein Purification: Purify recombinant GST-tagged AR fragments and constitutively active Ack1 (caAck1) from bacterial or insect cells.

-

Kinase Reaction: In a microcentrifuge tube, combine purified caAck1, GST-AR substrate, and kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).

-

Initiation: Start the reaction by adding ATP (e.g., 50 µM) and incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using [γ-32P]ATP) or by western blotting with a phospho-tyrosine specific antibody.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against pTyr267-AR overnight at 4°C.

-

Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and wash extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter/enhancer regions of AR target genes (e.g., PSA).

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Ack1 inhibitors or vehicle control for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations of Signaling Pathways and Workflows

Ack1 Signaling Pathways in Prostate Cancer

Caption: Ack1 signaling network in prostate cancer progression.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-immunoprecipitation of Ack1 and AR.

Logical Relationship of Ack1 Inhibition and Therapeutic Outcomes

Caption: Therapeutic consequences of Ack1 inhibition.

Conclusion

Ack1 is a multifaceted kinase that plays a central role in the progression of prostate cancer, particularly in the development of castration resistance. Its ability to activate AR signaling in an androgen-independent manner, coupled with its pro-survival and epigenetic regulatory functions, makes it a highly attractive therapeutic target. The development of potent and selective Ack1 inhibitors has shown significant promise in preclinical models, offering a potential new avenue for the treatment of advanced prostate cancer. Further research and clinical investigation into Ack1-targeted therapies are warranted to translate these promising findings into effective treatments for patients with this challenging disease.

References

The Structure-Activity Relationship of Ack1 Inhibitors: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Core Scaffolds, Mechanistic Insights, and Therapeutic Potential

Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, has emerged as a critical signaling node in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers.[1][2] Its role in promoting tumor cell survival, proliferation, and resistance to therapy has established it as a compelling target for anticancer drug development.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Ack1 inhibitors, detailing the key chemical scaffolds, quantitative inhibitory data, and the experimental methodologies used for their characterization. Furthermore, it visualizes the intricate Ack1 signaling network and typical experimental workflows to aid researchers in the ongoing quest for potent and selective Ack1-targeted therapeutics.

Core Inhibitor Scaffolds and Structure-Activity Relationships

The development of small molecule inhibitors targeting the ATP-binding site of Ack1 has led to the discovery of several promising chemical series. Systematic SAR studies have been instrumental in optimizing potency and selectivity.

Pyrazolo[3,4-d]pyrimidines

Researchers at Amgen developed a series of N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines as potent Ack1 inhibitors. X-ray crystallography revealed that these compounds bind to the ATP binding pocket through hydrogen bonds with the hinge region and a threonine residue (Thr205).[3] While potent, this series suffered from high metabolic degradation.

| Compound ID | Modifications | Ack1 IC50 (nM) | Cellular Ack1 Autophosphorylation IC50 (nM) | Reference |

| 2a | - | 2 | 20 |

Furo[2,3-d]pyrimidines and Pyrrolopyrimidines

The 4-amino-5,6-biarylfuro[2,3-d]pyrimidine scaffold, exemplified by AIM-100, was one of the first well-characterized Ack1 inhibitors. This compound demonstrated potent and specific inhibition of Ack1. Further optimization led to the development of pyrrolopyrimidine dithiolanes, which exhibited exceptional potency both in vitro and in cellular assays.

| Compound ID | Scaffold | Ack1 Ki (nM) | Cellular IC50 (nM) | Reference |

| AIM-100 | 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine | 21 (IC50) | - | |

| Compound 6 | Furanopyrimidine | 70 | 5600 | |

| Compound 35 | Pyrrolopyrimidine dithiolane | 0.02 | 5-10 | |

| Compound 37 | Pyrrolopyrimidine dithiolane | - | 5-10 |

Imidazo[1,5-a]pyrazines

Through a combination of structure-based drug design and medicinal chemistry, a series of imidazo[1,5-a]pyrazine derivatives were identified as potent and orally bioavailable Ack1 inhibitors. Compound 4 from this series showed good in vivo pharmacokinetic properties and selectivity, although it did inhibit some other non-receptor tyrosine kinases.

| Compound ID | Assay Type | Ack1 IC50 (nM) | Reference |

| 4 | AlphaScreen | 110 | |

| 4 | ELISA (NCI-H1703 cells) | 35 |

Fragment-Based Hybrid Approach

An innovative fragment-based approach, combining fragments from known Ack1 inhibitors, led to the discovery of a novel class of potent inhibitors. This strategy resulted in the identification of (R)-9b, which demonstrated potent in vitro and in vivo Ack1 inhibition and favorable pharmacokinetic properties.

| Compound ID | Assay Type | Ack1 IC50 (nM) | Cellular IC50 (µM) | Reference |

| (R)-9b | 33P HotSpot | 56 | < 2 | |

| (S)-9b | 33P HotSpot | 82 | - |

Promiscuous Kinase Inhibitors with Ack1 Activity

Several multi-kinase inhibitors, developed for other targets, have been found to potently inhibit Ack1. This highlights the importance of broad kinase profiling in drug discovery.

| Inhibitor | Primary Target(s) | Ack1 IC50/KD (nM) | Reference |

| Bosutinib | Src/Abl | 2.7 (IC50) | |

| Dasatinib | Bcr-Abl/Src | 6 (KD) | |

| Vemurafenib | B-RafV600E | 19 (IC50) |

Experimental Protocols

The characterization of Ack1 inhibitors relies on a variety of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays

1. ELISA-based Kinase Inhibition Assay:

-

Principle: This assay measures the phosphorylation of a substrate peptide by Ack1 in the presence of an inhibitor. The amount of phosphorylated substrate is detected using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

-

General Protocol:

-

Recombinant Ack1 enzyme is incubated with a substrate peptide (e.g., poly(GT)) and ATP in a kinase reaction buffer.

-

Varying concentrations of the test inhibitor are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the mixture is transferred to a microplate coated with an antibody that captures the phosphorylated substrate.

-

After washing, a detection antibody (e.g., anti-phosphotyrosine) conjugated to an enzyme is added.

-

A substrate for the detection enzyme is added, and the resulting signal is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

2. 33P HotSpot Kinase Assay:

-

Principle: This radiometric assay measures the transfer of a radioactive phosphate group (from [γ-33P]ATP) to a substrate by the kinase.

-

General Protocol:

-

Recombinant Ack1 kinase is incubated with a substrate and [γ-33P]ATP in a kinase reaction buffer.

-

Test compounds at various concentrations are included in the reaction.

-

The reaction is incubated to allow for phosphorylation.

-

The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that binds the substrate.

-

The membrane is washed to remove unincorporated [γ-33P]ATP.

-

The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

IC50 values are determined from the dose-response curves.

-

Cell-Based Assays

1. Cellular Ack1 Autophosphorylation Assay:

-

Principle: This assay measures the ability of an inhibitor to block the autophosphorylation of Ack1 at a specific tyrosine residue (e.g., Tyr284) within a cellular context.

-

General Protocol:

-

Cancer cell lines with known Ack1 activity (e.g., prostate or lung cancer cells) are cultured.

-

Cells are treated with various concentrations of the Ack1 inhibitor for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysates are subjected to SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is probed with a primary antibody specific for phosphorylated Ack1 (p-Ack1 Tyr284) and a primary antibody for total Ack1 as a loading control.

-

After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

The intensity of the p-Ack1 band is quantified and normalized to the total Ack1 band to determine the extent of inhibition.

-

Ack1 Signaling Pathways and Experimental Visualization

Ack1 functions as a central hub, integrating signals from various receptor tyrosine kinases (RTKs) to regulate critical downstream cellular processes.

References

- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding of (R)-9b, an ATP-Competitive Inhibitor, to the Activated Cdc42-Associated Kinase 1 (Ack1)

This technical guide provides a comprehensive overview of the binding of the selective inhibitor (R)-9b to the kinase domain of Activated Cdc42-Associated Kinase 1 (Ack1). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of Ack1 inhibition and the experimental methodologies used to characterize such interactions.

Introduction to Ack1 Kinase

Activated Cdc42-Associated Kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that acts as a crucial signaling node for numerous receptor tyrosine kinases (RTKs), including EGFR, HER2, PDGFR, and Insulin Receptor.[1] Upon activation by upstream signals, Ack1 transduces pro-survival and proliferative signals, primarily through pathways like PI3K/AKT.[2] Dysregulation of Ack1 activity, through gene amplification, mutation, or overexpression, is implicated in the progression of various cancers, including prostate, breast, and lung cancer, making it an attractive therapeutic target.[1][3][4]

Ack1 possesses a unique multi-domain structure, including an N-terminal SAM domain, a central tyrosine kinase domain, and C-terminal SH3, CRIB, and UBA domains, which mediate its complex regulatory functions and interactions.

(R)-9b: A Selective Ack1 Inhibitor

While the initially specified "Ack1 inhibitor 2" is a catalog product with limited public data, this guide will focus on the well-characterized and potent Ack1 inhibitor, (R)-9b . This compound was identified through a fragment-based drug discovery approach and has demonstrated significant inhibitory activity in both biochemical and cellular assays. A Phase I clinical trial for (R)-9b was anticipated to begin in early 2025.

Quantitative Data for Ack1 Inhibitors

The inhibitory activities of (R)-9b and other notable Ack1 inhibitors are summarized below. These compounds primarily act as ATP-competitive inhibitors, targeting the kinase domain.

| Inhibitor | Type | IC50 (nM) | Kd (nM) | Ki (nM) | Assay Method | Reference |

| (R)-9b | Selective Ack1 | 56 | - | - | ³³P HotSpot Assay | |

| AIM-100 | Selective Ack1 | 22 | - | - | Kinase Assay | |

| Dasatinib | Multi-kinase | 1 | 6 | - | Kinase Assay | |

| Bosutinib | Multi-kinase | 2.7 | - | - | Kinase Assay | |

| Compound 2a | Ack1 Inhibitor | 2 | - | - | in vitro Kinase Assay | |

| Compound 35 | Ack1 Inhibitor | - | - | 0.02 | in vitro Kinase Assay | |

| Compound 4 | Ack1 Inhibitor | 110 | - | - | AlphaScreen Assay |

The Binding Site of (R)-9b on Ack1 Kinase

The definitive binding site of (R)-9b has been elucidated through X-ray crystallography. The co-crystal structure of the Ack1 kinase domain in complex with (R)-9b (PDB ID: 8FE9) confirms that the inhibitor binds to the ATP-binding pocket .

(R)-9b functions as a type 1 kinase inhibitor. Its binding mode is characterized by key hydrogen bond interactions with the "hinge region" of the kinase, specifically with the backbone of residue Alanine-208 (Ala208) . This interaction occupies the space normally taken by the adenine moiety of ATP, thereby preventing ATP from binding and blocking the phosphotransfer reaction. The structural analysis reveals that the compound binds underneath the phosphate-binding P-loop. This mechanism effectively shuts down the kinase's catalytic activity and halts downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the characterization of kinase inhibitors. Below are protocols for key experiments relevant to studying the binding and activity of compounds like (R)-9b.

Biochemical Kinase Inhibition Assay (³³P-Radiolabel HotSpot™ Assay)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate to quantify kinase activity and inhibitor potency (IC50).

Materials:

-

Recombinant Ack1 kinase enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Peptide substrate (e.g., a synthetic peptide derived from an Ack1 substrate like AKT, such as ATGRYYAMKIL).

-

[γ-³³P]ATP.

-

(R)-9b inhibitor stock solution (in DMSO).

-

Phosphocellulose filter paper.

-

Wash buffer (e.g., phosphoric acid).

-

Scintillation counter.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant Ack1 enzyme, and the peptide substrate.

-

Inhibitor Addition: Serially dilute (R)-9b in DMSO and add to the reaction wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The negatively charged paper binds the positively charged peptide substrate.

-

Washing: Wash the filter paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

-

Quantification: Dry the filter paper and measure the incorporated radioactivity for each spot using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful biophysical method to verify that an inhibitor binds to its target protein within intact cells, based on ligand-induced thermal stabilization.

Materials:

-

Cancer cell line expressing endogenous Ack1 (e.g., prostate or breast cancer cells).

-

Cell culture medium and reagents.

-

(R)-9b inhibitor stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Thermal cycler or heating blocks.

-

SDS-PAGE and Western blot reagents.

-

Primary antibody against Ack1.

-

HRP-conjugated secondary antibody.

Procedure:

-

Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of (R)-9b or DMSO vehicle control and incubate for a set period (e.g., 1 hour) at 37°C.

-

Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Protein Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration.

-

Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with an anti-Ack1 antibody to detect the amount of soluble Ack1 remaining at each temperature.

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble Ack1 against the temperature for both the DMSO and (R)-9b treated samples. A rightward shift in the melting curve for the (R)-9b-treated sample indicates thermal stabilization and confirms target engagement.

Signaling Pathways and Experimental Workflow

Visualizing the broader context of Ack1 signaling and the workflow for inhibitor characterization is essential for a complete understanding.

References

- 1. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ack1 Inhibitors: IC50 Values, Experimental Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Activated Cdc42-associated kinase 1 (Ack1) inhibitors, with a focus on their half-maximal inhibitory concentration (IC50) values. Ack1, a non-receptor tyrosine kinase, has emerged as a significant target in cancer therapy due to its role in various cellular processes that drive tumor progression. This document details the inhibitory potency of several key Ack1 inhibitors, outlines the experimental methodologies used to determine these values, and illustrates the critical signaling pathways regulated by Ack1.

Quantitative Data Summary of Ack1 Inhibitors

The following table summarizes the in vitro IC50 values of various small molecule inhibitors against Ack1 kinase. This data is crucial for comparing the potency of these compounds and for guiding the selection of candidates for further drug development.

| Inhibitor | IC50 Value (nM) | Assay Type | Reference |

| Ack1 inhibitor 2 | 460 | Not Specified | [1] |

| Ack1 inhibitor 1 | 2.1 | Not Specified | [2] |

| (R)-9b | 56 | 33P HotSpot Assay | [3][4] |

| AIM-100 | 21.58 | In vitro kinase assay | [5] |

| Dasatinib | <5 | Cellular autophosphorylation assay | |

| KRCA-0008 | 4 | Not Specified | |

| GNF-7 | 25 | Not Specified | |

| Bosutinib | 2.7 | Not Specified | |

| Compound 2a | 2 | In vitro kinase assay | |

| Compound 4 | 110 | AlphaScreen Assay |

Core Experimental Protocols

The determination of IC50 values is fundamental to the characterization of enzyme inhibitors. Below are detailed methodologies for three common types of kinase inhibition assays used for Ack1.

Radiometric Kinase Assay (33P HotSpot™ Assay)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase. It is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.